molecular formula C24H28O4 B11148371 3-hexyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

3-hexyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11148371
M. Wt: 380.5 g/mol
InChI Key: RHZBEUHOLOREKT-UHFFFAOYSA-N
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Description

3-hexyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2H-chromen-2-one and 2-methoxybenzyl bromide.

    Alkylation: The first step involves the alkylation of 4-methyl-2H-chromen-2-one with 2-methoxybenzyl bromide in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent such as acetone.

    Hexylation: The resulting intermediate is then subjected to hexylation using hexyl bromide in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF).

    Purification: The final product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-hexyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

3-hexyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hexyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. It may also modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
  • 3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
  • 8-hexyl-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta©chromen-4(1H)-one

Uniqueness

3-hexyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the hexyl group and the 2-methoxybenzyl moiety can influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C24H28O4

Molecular Weight

380.5 g/mol

IUPAC Name

3-hexyl-7-[(2-methoxyphenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C24H28O4/c1-4-5-6-7-11-21-17(2)20-14-13-19(15-23(20)28-24(21)25)27-16-18-10-8-9-12-22(18)26-3/h8-10,12-15H,4-7,11,16H2,1-3H3

InChI Key

RHZBEUHOLOREKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3OC)OC1=O)C

Origin of Product

United States

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